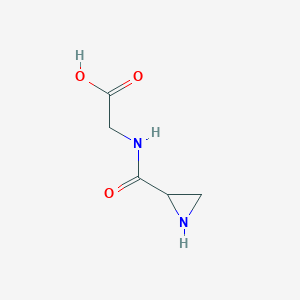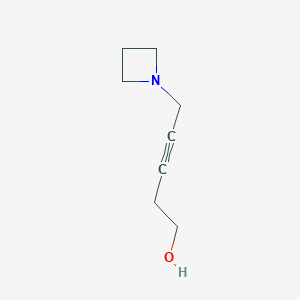
2-(Aziridine-2-carboxamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aziridine-2-carboxamido)acetic acid is a compound that features an aziridine ring, which is a three-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aziridine-2-carboxamido)acetic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-amino alcohols or 1,2-azido alcohols. Another approach involves the addition of carbenes to imines or the addition of nitrenes to alkenes . The reaction conditions often require the presence of catalysts and specific temperature controls to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of chiral catalysts can be crucial in producing enantiomerically pure forms of the compound, which are often required for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Aziridine-2-carboxamido)acetic acid undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The high strain energy of the aziridine ring makes it highly reactive towards nucleophiles, leading to ring-opening and the formation of alkylated products .
Common Reagents and Conditions:
Nucleophilic Ring-Opening: This reaction can be facilitated by using nucleophiles such as thiols, amines, and alcohols.
Oxidation: Oxidation reactions can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Substitution: Substitution reactions may involve the use of halogenating agents or other electrophiles to replace specific functional groups on the aziridine ring.
Major Products: The major products formed from these reactions include various alkylated derivatives, amino acids, and other nitrogen-containing compounds .
Aplicaciones Científicas De Investigación
2-(Aziridine-2-carboxamido)acetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Aziridine-2-carboxamido)acetic acid involves its high reactivity towards nucleophiles. The aziridine ring’s strain energy promotes nucleophilic attack, leading to ring-opening and the formation of covalent bonds with target molecules. This reactivity is particularly useful in inhibiting enzymes that contain catalytically active thiol groups, such as protein disulfide isomerases . These enzymes play a crucial role in maintaining the three-dimensional structure of proteins, and their inhibition can disrupt cellular processes in cancer cells.
Comparación Con Compuestos Similares
Aziridine-2-carboxamide: Known for its anticancer activity and low toxicity.
Aziridine-2-carboxylates: Used as precursors for the synthesis of amino acid derivatives.
Aziridinyl ketones: Valuable building blocks for synthesizing various nitrogen-containing compounds.
Uniqueness: 2-(Aziridine-2-carboxamido)acetic acid stands out due to its specific structural features and reactivity. The presence of both the aziridine ring and the carboxamido group provides unique chemical properties that make it suitable for a wide range of applications, from medicinal chemistry to industrial processes .
Propiedades
Número CAS |
71674-81-2 |
|---|---|
Fórmula molecular |
C5H8N2O3 |
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
2-(aziridine-2-carbonylamino)acetic acid |
InChI |
InChI=1S/C5H8N2O3/c8-4(9)2-7-5(10)3-1-6-3/h3,6H,1-2H2,(H,7,10)(H,8,9) |
Clave InChI |
UJTNHDOBZTZLHJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(N1)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-A]pyridin-5-ylmethanamine](/img/structure/B11923885.png)
![3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11923891.png)
![Furo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11923896.png)


![O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine](/img/structure/B11923907.png)







